6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one

Description

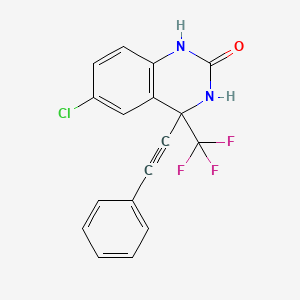

This compound features a quinazolinone core substituted at the 6-position with a chlorine atom and at the 4-position with both a phenylethynyl group and a trifluoromethyl (CF₃) group. The phenylethynyl moiety introduces steric bulk and π-conjugation, while the CF₃ group enhances electrophilicity and metabolic stability. Such structural attributes are critical in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic interactions and electron-deficient binding pockets .

Properties

CAS No. |

214287-66-8 |

|---|---|

Molecular Formula |

C17H10ClF3N2O |

Molecular Weight |

350.7 g/mol |

IUPAC Name |

6-chloro-4-(2-phenylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one |

InChI |

InChI=1S/C17H10ClF3N2O/c18-12-6-7-14-13(10-12)16(17(19,20)21,23-15(24)22-14)9-8-11-4-2-1-3-5-11/h1-7,10H,(H2,22,23,24) |

InChI Key |

AUCQXBRRUPAGQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Addition of the Phenylethynyl Group: This step involves a Sonogashira coupling reaction between a phenylacetylene and the chloro-substituted quinazolinone.

Introduction of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one can undergo various types of chemical reactions, including:

Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of phenyl ketones or carboxylic acids.

Reduction: Formation of dihydroquinazolinones.

Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways due to its unique functional groups.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Phenylethynyl vs.

- Substituent Electronic Effects : The CF₃ group in the target compound and its cyclopropylethynyl analog enhances electron-withdrawing properties compared to methoxy (4d) or hydroxy () groups, which may influence binding affinity in enzymatic targets .

- Impact on Melting Points : Compounds with bulkier substituents (e.g., 4c) exhibit higher melting points (214–215°C) compared to methoxy-substituted analogs (4d, 170–172°C), suggesting stronger intermolecular interactions in the solid state .

Spectral and Analytical Data

- IR Spectroscopy : The C≡C stretch (~2210 cm⁻¹) is consistent across ethynyl-substituted analogs (4c, 4d) .

Biological Activity

6-Chloro-4-(phenylethynyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H12ClF3N2O

- Molecular Weight : 354.73 g/mol

- IUPAC Name : this compound

The presence of the trifluoromethyl group and the phenylethynyl moiety suggests potential for significant biological interactions due to their electronic properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.

Antimicrobial Activity

Research has demonstrated that certain derivatives of quinazoline possess antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy against bacterial strains.

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Results : The compound showed a dose-dependent inhibition of cell growth with IC50 values in the micromolar range, indicating significant anticancer potential.

-

Antimicrobial Evaluation :

- Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds in this class often act as kinase inhibitors, which play a critical role in cancer progression.

- DNA Intercalation : Some studies suggest that similar structures can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.